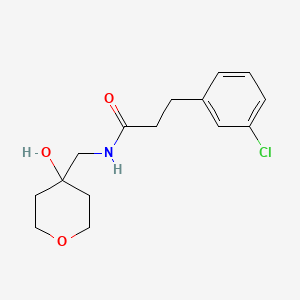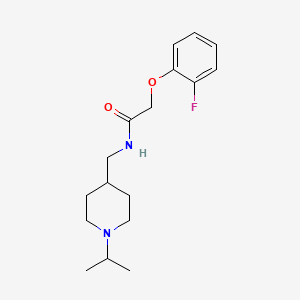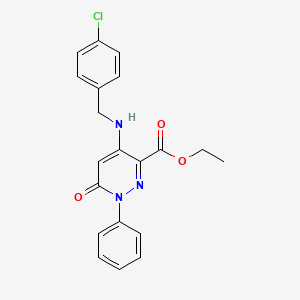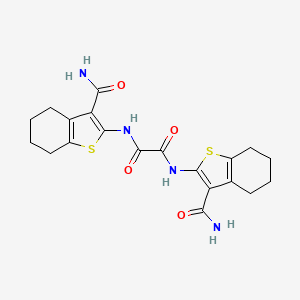![molecular formula C12H15N3O3S B2842597 3-[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2097928-45-3](/img/structure/B2842597.png)
3-[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is found in many biologically active compounds . The compound also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .
Molecular Structure Analysis
The structure of this compound is likely to be influenced by the stereochemistry of the pyrrolidine ring, as the spatial orientation of substituents can lead to different biological profiles of drug candidates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure. For example, the presence of the pyrrolidine ring could influence the compound’s solubility and stability .Aplicaciones Científicas De Investigación
Platelet Activating Factor Antagonists
Compounds such as 3-[1-(4-Methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one have been identified as potent antagonists of Platelet Activating Factor (PAF). These compounds are useful in treating PAF-related disorders like asthma, shock, respiratory distress syndrome, acute inflammation, and organ transplant rejection (Summers & Albert, 1987).
Gastric Antisecretory Activity
Thiazole and polymethylene condensed thienopyrimidine derivatives, which are structurally similar to this compound, have shown significant gastric antisecretory activity. These compounds were evaluated in pylorus-ligated rats, indicating potential applications in treating gastric disorders (Sugiyama et al., 1989).
Antibacterial Activity
Nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, related to this compound, demonstrated good activity against Gram-negative organisms like Haemophilus influenzae and Moraxella catarrhalis. These compounds offer a potential expansion in the spectrum of activity for this class of antibiotics (Genin et al., 2000).
Influence on Learning and Memorizing Processes
Certain N-acyl-thiazolidine-4-carboxylic acid derivatives, which are structurally related to this compound, have shown significant influence on learning and memorizing processes in experimental animals. These compounds potentially affect the central cholinergic system, indicating potential applications in cognitive and neurological research (Krichevskii et al., 2007).
Synthesis of Azomethine Ylides
The compound this compound is related to intermediaries in the synthesis of azomethine ylides. These intermediates are important in the generation of various organic compounds such as pyrrolidines, pyrrolines, and oxazolidines, highlighting its relevance in organic synthesis and medicinal chemistry (Tsuge et al., 1987).
Anti-Inflammatory and Antioxidant Activities
Thiazolo[4,5-b]pyridine derivatives, structurally similar to this compound, were evaluated for their anti-inflammatory and antioxidant properties. These compounds have potential applications in developing treatments for inflammation and oxidative stress-related disorders (Chaban et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Future research could involve further exploration of the biological activity of this compound, as well as optimization of its synthesis. The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing interest in the development of new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
3-[1-(4-methyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8-10(19-7-13-8)11(16)14-3-2-9(6-14)15-4-5-18-12(15)17/h7,9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFPKZLYPDPSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)N3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2842516.png)
![N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2842517.png)

![[6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol](/img/structure/B2842519.png)
![Ethyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2842520.png)

![5-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2842523.png)
![N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842530.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2842531.png)
![[1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B2842532.png)


![N-[2-(2,6-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2842535.png)
